molecular formula C8H9N5O B1329281 3-amino-2-hydrazinoquinazolin-4(3H)-one CAS No. 19062-39-6

3-amino-2-hydrazinoquinazolin-4(3H)-one

Cat. No. B1329281
M. Wt: 191.19 g/mol
InChI Key: XVRQEQRJAXBHPD-UHFFFAOYSA-N
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Patent
US04350695

Procedure details

A mixture of 134 g of the product of Step B and 670 ml of hydrazine hydrate was refluxed with stirring for about 5 hours until evolution of ammonia ceased and the mixture was cooled slightly and was diluted with 670 ml of water. The mixture was cooled to room temperature and was filtered and the product was rinsed with water and methanol and dried to obtain 101.5 of 3-amino-2-hydrazino-quinazolin-4(3H)-one.
Quantity
134 g
Type
reactant
Reaction Step One
Quantity
670 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
670 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:11]=[C:10]([OH:12])[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1.O.[NH2:14][NH2:15].[NH3:16]>O>[NH2:16][N:11]1[C:10](=[O:12])[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=[C:2]1[NH:14][NH2:15] |f:1.2|

Inputs

Step One
Name
Quantity
134 g
Type
reactant
Smiles
ClC1=NC2=CC=CC=C2C(=N1)O
Name
Quantity
670 mL
Type
reactant
Smiles
O.NN
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
Quantity
670 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled slightly
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
the product was rinsed with water and methanol
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
NN1C(=NC2=CC=CC=C2C1=O)NN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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